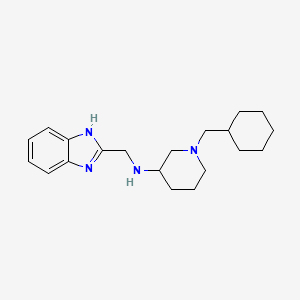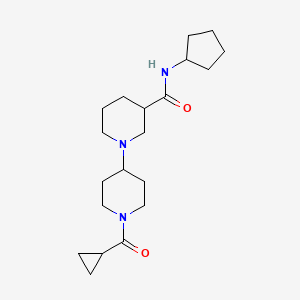![molecular formula C13H15NOS3 B6084653 3-isobutyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6084653.png)
3-isobutyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isobutyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "Methylthiouracil" or "MTU" and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
MTU exerts its effects through various mechanisms, including the inhibition of protein synthesis, the modulation of immune function, and the regulation of thyroid function. MTU has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis. This inhibition leads to a decrease in the production of various proteins, including those involved in tumor growth. MTU has also been shown to modulate the immune system by regulating the activity of T cells and other immune cells. Finally, MTU has been shown to regulate thyroid function by inhibiting the production of thyroid hormones.
Biochemical and Physiological Effects:
MTU has been shown to have various biochemical and physiological effects, including the inhibition of protein synthesis, the modulation of immune function, and the regulation of thyroid function. MTU has also been shown to have antioxidant properties, which may contribute to its anti-tumor effects. Additionally, MTU has been shown to have anti-inflammatory properties, which may contribute to its immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTU has several advantages for lab experiments, including its relatively low cost and its ability to be synthesized easily. However, MTU also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions. Additionally, MTU may have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on MTU, including the development of more efficient synthesis methods, the identification of more specific targets for its therapeutic effects, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-tumor and immunomodulatory effects of MTU. Finally, more studies are needed to evaluate the safety and efficacy of MTU in clinical settings.
Métodos De Síntesis
MTU can be synthesized through a variety of methods, including the reaction of 2-amino-3-isobutylthiazolidine-4-one with 3-methyl-2-thiophenecarboxaldehyde in the presence of a catalyst. Other methods involve the reaction of 2-amino-3-isobutylthiazolidine-4-one with various aldehydes or ketones.
Aplicaciones Científicas De Investigación
MTU has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, immunology, and endocrinology. In cancer research, MTU has been shown to have anti-tumor properties and has been studied as a potential treatment for various types of cancer. In immunology, MTU has been studied for its ability to modulate the immune system and has been used in the treatment of autoimmune diseases such as rheumatoid arthritis. In endocrinology, MTU has been studied for its ability to regulate thyroid function and has been used in the treatment of hyperthyroidism.
Propiedades
IUPAC Name |
(5Z)-3-(2-methylpropyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS3/c1-8(2)7-14-12(15)11(18-13(14)16)6-10-9(3)4-5-17-10/h4-6,8H,7H2,1-3H3/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRCUUUXDNXOPH-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-4-(1-azepanyl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinol](/img/structure/B6084575.png)
![[3-(2,4-difluorobenzyl)-1-(5-isoquinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6084584.png)

![2-(4-methyl-1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6084592.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}acetamide](/img/structure/B6084603.png)

![1-phenyl-4-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]piperazine](/img/structure/B6084616.png)
![ethyl (1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6084622.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(2,3-dimethoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6084628.png)
![4-(2-fluorobenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6084640.png)
![1-[3-(2-furyl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6084644.png)
![1-(4-ethylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6084658.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6084668.png)
![N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6084676.png)